molecular formula C13H17N3O4 B2966010 1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone CAS No. 1116229-11-8

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone

Katalognummer B2966010
CAS-Nummer: 1116229-11-8
Molekulargewicht: 279.296
InChI-Schlüssel: GUTDYFMBYFDQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C13H17N3O4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone” can be represented by the InChI code: 1S/C13H17N3O4/c1-10(17)14-5-7-15(8-6-14)11-3-4-12(16(18)19)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3 . This indicates that the compound contains a piperazine ring attached to a methoxy-nitrophenyl group and an ethanone group .


Physical And Chemical Properties Analysis

“1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone” is a solid substance at room temperature . It has a molecular weight of 279.3 .

Wissenschaftliche Forschungsanwendungen

1. Biochemical Properties and Vibrational Analysis

A study by Onawole et al. (2017) reports the computational assessment of biochemical properties and vibrational assignments for 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE). MNPE, related to arylpiperazine-based drugs, is characterized based on vibrational spectra, suggesting its potential molecular docking mechanism as an agonist in the human GABA A receptor. The study also evaluated its reactivity properties and predicted its biodegradability in aqueous solutions.

2. Pharmacological Evaluation and Computational Studies

Another research conducted by Bhosale et al. (2014) discusses the design, synthesis, and pharmacological evaluation of derivatives of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone for antipsychotic activity. The study includes computational studies like QSAR and descriptor-based similarity study, indicating the importance of this compound in the development of antipsychotic drugs.

3. Antifungal Activity of Metal Complexes

Raj and Patel (2015) in their study, presented in Advances in Applied Science Research, synthesized novel metal complexes of a ligand related to 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone. The complexes showed significant antifungal activity against various fungi, highlighting the potential of this compound in the development of new antifungal agents.

4. Electrochemical Synthesis and Applications

In a study by Nematollahi and Amani (2011), the electrochemical synthesis of new substituted phenylpiperazines, which includes compounds similar to 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, was explored. This research underscores the importance of electrochemical methods in synthesizing novel derivatives of this compound, potentially useful in various chemical applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and disposal, as well as actions to take in case of exposure .

Eigenschaften

IUPAC Name

1-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-10(17)14-5-7-15(8-6-14)11-3-4-12(16(18)19)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDYFMBYFDQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1116229-11-8
Record name 1-(4-(3-METHOXY-4-NITROPHENYL)PIPERAZIN-1-YL) ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-[3-(methyloxy)-4-nitrophenyl]piperazine (0.5 g, 2.11 mmol) and triethylamine (1.27 g, 12.63 mmol, Aldrich) in dichloromethane (25 mL) was added acetic anhydride (0.64 g, 6.35 mmol, Aldrich). After stirring 3 hrs at rt, the reaction was washed with water (25 mL), organic layer adsorbed to silica gel and purified by column chromatography (dichloromethane to 10% methanol/dichloromethane) to give 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine (0.4 g, 68%). ESIMS (M+H)+=280.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The compound obtained in Step 1 above (300 mg), N-acetylpiperazine (300 mg), and potassium carbonate (500 mg) were dissolved in dimethylformamide (3 mL) and reacted at 80° C. overnight. The dimethylformamide of the reaction mixture was removed under reduced pressure, and added with water to form a solid. The solid was filtered to obtain a target compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.